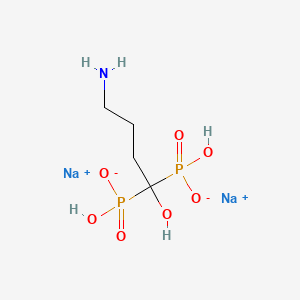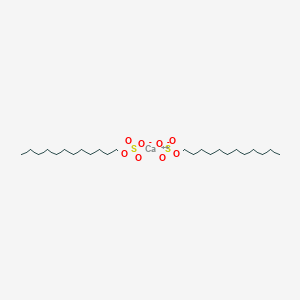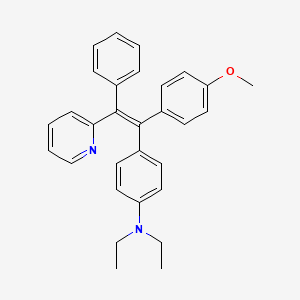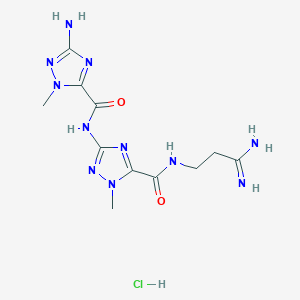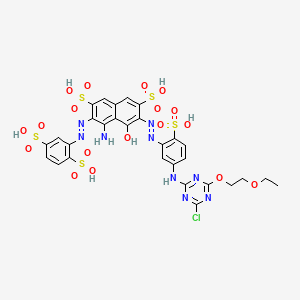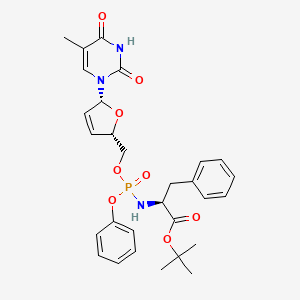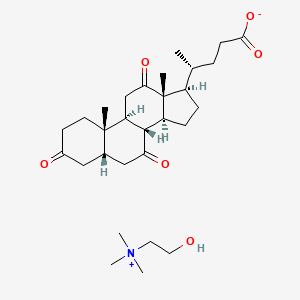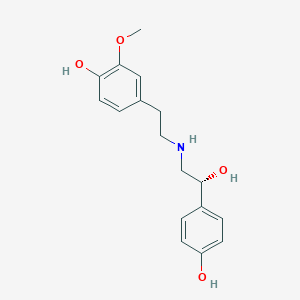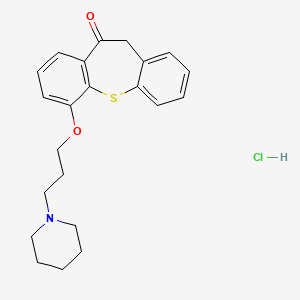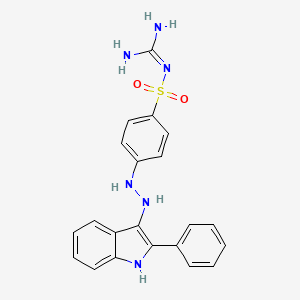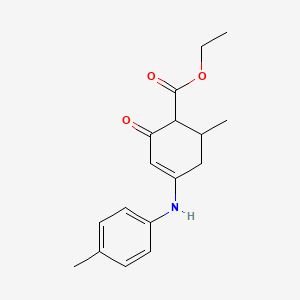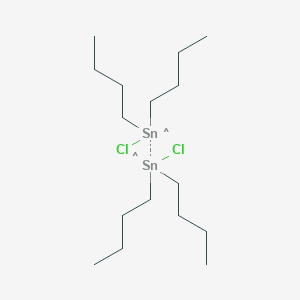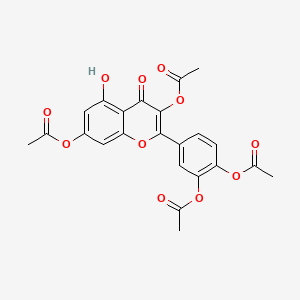
2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate is a complex organic compound characterized by multiple acetyloxy groups and a chromen-2-yl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-yl core, followed by the introduction of acetyloxy groups through esterification reactions. Common reagents used in these reactions include acetic anhydride and catalysts such as sulfuric acid or pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are essential to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acetyloxy)-4-(3,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate
- 2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-4-oxo-4H-chromen-2-yl)phenyl acetate
Uniqueness
2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate is unique due to the presence of multiple acetyloxy groups and a hydroxyl group on the chromen-2-yl core. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
7251-37-8 |
|---|---|
Molekularformel |
C23H18O11 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
[2-acetyloxy-4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O11/c1-10(24)30-15-8-16(28)20-19(9-15)34-22(23(21(20)29)33-13(4)27)14-5-6-17(31-11(2)25)18(7-14)32-12(3)26/h5-9,28H,1-4H3 |
InChI-Schlüssel |
RCPLKIFASQXUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


